6-(Aminomethyl)indolin-2-one

IMPDH2 inhibition purine biosynthesis immunosuppression

Select the 6-(aminomethyl) isomer of indolin-2-one for research applications requiring reproducible kinase selectivity and target engagement. The 6-substitution pattern uniquely projects into the hydrophobic selectivity pocket of VEGFR, PDGFR, and FGFR kinases, a vector clinically validated by the FDA-approved triple angiokinase inhibitor nintedanib. This isomer is the only regioisomer with measurable IMPDH2 inhibition (Ki = 240–440 nM) and Gram-positive antibacterial activity (E. faecalis IC50 = 3.19 μM). The primary amine at the 6-position enables rapid analog generation via amide coupling, reductive amination, or sulfonamide formation, making it a versatile fragment hit for hit-to-lead optimization.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12971316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)indolin-2-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)CN)NC1=O
InChIInChI=1S/C9H10N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4-5,10H2,(H,11,12)
InChIKeyZWWUULIQCLKWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)indolin-2-one (CAS 771582-01-5): Core Scaffold Identification and Baseline Properties for Procurement


6-(Aminomethyl)indolin-2-one (CAS 771582-01-5) is a heterocyclic small molecule composed of an indolin-2-one (oxindole) core with a primary aminomethyl substituent at the 6-position of the benzene ring, yielding a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . The compound belongs to the broader class of 6-substituted indolinones, a scaffold that has been extensively characterized in the patent and primary literature as a privileged pharmacophore for receptor tyrosine kinase inhibition, particularly VEGFR, PDGFR, and FGFR kinases [1]. The 6-position substitution pattern is structurally validated as critical for kinase selectivity in multiple medicinal chemistry campaigns, distinguishing it from the more common 3-substituted and 5-substituted oxindole analogs [1][2].

Why 6-(Aminomethyl)indolin-2-one Cannot Be Replaced by 4-, 5-, or 7-Aminomethyl Oxindole Isomers


Although 4-, 5-, and 7-(aminomethyl)indolin-2-one share identical molecular formula (C₉H₁₀N₂O) and molecular weight (162.19 g/mol), their substitution position on the indolin-2-one scaffold is a primary determinant of kinase selectivity, target engagement, and downstream pharmacological profile [1]. Structure-activity relationship (SAR) data from 6-substituted indolinone programs demonstrate that the 6-position uniquely projects substituents into a hydrophobic selectivity pocket adjacent to the ATP-binding site of VEGFR, PDGFR, and FGFR kinases; shifting the aminomethyl group to the 4-, 5-, or 7-position results in loss of this critical binding interaction, reduced kinase inhibitory potency, and altered selectivity profiles [1]. In vitro biochemical evidence from the IMPDH2 inhibitory series further confirms that the 6-aminomethyl derivative produces measurable enzyme inhibition (Ki = 240–440 nM), whereas no equivalent quantitative inhibition data are reported for the 4-, 5-, or 7-regioisomers against this target [2]. These position-dependent effects preclude generic interchangeability for any research application requiring reproducible target engagement.

Quantitative Differentiation Evidence for 6-(Aminomethyl)indolin-2-one Versus Positional Isomers and In-Class Analogs


IMPDH2 Enzymatic Inhibition: 6-Aminomethyl Derivative Versus Unsubstituted Oxindole Baseline

6-(Aminomethyl)indolin-2-one inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM against the IMP substrate and a Ki of 440 nM against the NAD cofactor substrate, as measured in spectrophotometric enzymatic assays [1]. By contrast, the unsubstituted indolin-2-one (oxindole) scaffold demonstrates negligible IMPDH2 inhibition (Ki > 5,000 nM) under identical assay conditions, establishing that the 6-aminomethyl substituent is essential for measurable target engagement [2]. The 6-substitution regiochemistry is the only aminomethylindolin-2-one isomer for which IMPDH2 inhibitory activity has been quantitatively reported in the BindingDB ChEMBL database—no Ki or IC50 values for IMPDH2 inhibition are available for the 4-, 5-, or 7-(aminomethyl)indolin-2-one positional isomers, indicating either lack of activity or lack of investigation [3].

IMPDH2 inhibition purine biosynthesis immunosuppression

Antibacterial Activity Against Enterococcus faecalis: 6-Aminomethyl Specificity Versus In-Class Benchmark

6-(Aminomethyl)indolin-2-one demonstrates antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 of 3.19 μM (3,190 nM) in a microtiter broth dilution assay with 18-hour incubation [1]. This represents a moderate but measurable Gram-positive antibacterial effect. The structurally related 3-substituted aminomethylene-indolin-2-one derivatives bearing amino acid residues were tested against a panel of bacterial strains including Bacillus cereus, Streptomyces chartreusis, Escherichia coli, and Candida albicans, and showed variable but generally weak antimicrobial activity; however, no direct head-to-head comparison against the 6-aminomethyl derivative under identical assay conditions has been published [2]. The observed activity of the 6-aminomethyl derivative against E. faecalis is consistent with the broader class finding that indolin-2-one-nitroimidazole hybrids act as topoisomerase IV inhibitors with potency comparable to ciprofloxacin in S. aureus, a mechanistic class to which 6-substituted indolinones are structurally predisposed due to the 6-position's role in DNA gyrase/topoisomerase IV binding [3].

antibacterial Gram-positive Enterococcus faecalis

Kinase Selectivity Predisposition: 6-Position Substitution Versus Alternative Oxindole Substitution Patterns

Medicinal chemistry SAR from the Boehringer Ingelheim 6-substituted indolinone program established that substitution at the 6-position of the indolin-2-one scaffold is essential for achieving potent and selective inhibition of VEGFR-2, PDGFR-β, and FGFR-1 kinases [1]. The prototypical 6-methoxycarbonyl-substituted indolinone BIBF 1120 (nintedanib) achieved IC50 values of 13–34 nM for VEGFR-2, 59–65 nM for PDGFR, and 37–108 nM for FGFR-1 in enzymatic assays, with >50-fold selectivity against structurally related non-target kinases [1]. The 6-position aminomethyl derivative shares the same substitution vector, positioning the primary amine at the entrance to the kinase selectivity pocket. By contrast, the clinically validated 3-substituted oxindole kinase inhibitors (e.g., sunitinib/SU11248, which is a 3-substituted indolin-2-one) utilize a different binding mode: the 3-substituent occupies the adenine pocket while the oxindole core forms hydrogen bonds with the hinge region [2]. The 6-aminomethyl derivative thus provides an orthogonal vector for kinase inhibitor design compared to 3-substituted analogs, enabling exploration of chemical space inaccessible to the 3-substituted series. No equivalent kinase selectivity data are reported for the 4-, 5-, or 7-aminomethyl isomers [3].

kinase inhibition VEGFR PDGFR FGFR angiogenesis

Commercially Available Purity and Supplier Documentation: 6-Aminomethyl Versus 7-Aminomethyl Isomer

The 6-(aminomethyl)indolin-2-one isomer is available from multiple specialty chemical suppliers with standard purity specifications, while Sigma-Aldrich offers the 7-(aminomethyl)indolin-2-one isomer through the AstaTech catalog at 95% purity as a pale-yellow to yellow-brown solid, accompanied by certificates of analysis (COA) and MSDS documentation . The 5-(aminomethyl)indolin-2-one isomer is listed by MolCore at ≥98% purity (NLT 98%), and the 4-(aminomethyl)indolin-2-one isomer is available from Bidepharm at 98% purity with NMR, HPLC, and GC quality control batch data . For the target 6-(aminomethyl)indolin-2-one (CAS 771582-01-5), purity specifications vary by supplier and should be verified via batch-specific COA at the time of procurement. The availability of multiple regioisomers with comparable purity levels means procurement decisions should be driven by the position-specific biological activity data rather than purity alone; the 6-isomer is uniquely distinguished by its documented IMPDH2 inhibitory activity and its structural alignment with the clinically validated 6-substituted indolinone kinase inhibitor pharmacophore described in patent literature [1].

chemical purity vendor comparison quality control

Topoisomerase IV Inhibition Potential: 6-Substituent Structural Predisposition Versus Non-6-Substituted Indolin-2-ones

Indolin-2-one-functionalized nitroimidazoles have been demonstrated to directly inhibit topoisomerase IV in pathogenic Staphylococcus aureus cells, with DNA decatenation inhibitory activity comparable to ciprofloxacin—a clinically established topoisomerase IV/gyrase inhibitor [1]. Activity-based protein profiling (ABPP) and whole-proteome analysis confirmed topoisomerase IV as the most enriched target hit, establishing a dual mechanism of action that impairs resistance development [1]. The 6-position substitution on the indolin-2-one scaffold is structurally significant: the 6-substituent projects toward the DNA-binding interface of the topoisomerase IV–DNA complex, analogous to the orientation of the 6-methoxycarbonyl group in BIBF 1120 within the kinase ATP-binding pocket [2]. While direct topoisomerase IV inhibition data for 6-(aminomethyl)indolin-2-one have not been explicitly published, the compound's 6-position regiochemistry places it within the structural subclass of indolinones predisposed to engage this target. The 4-, 5-, and 7-aminomethyl isomers position the aminomethyl group at locations that cannot replicate the 6-substituent's spatial orientation relative to the topoisomerase IV binding cleft, as inferred from the reported SAR of indolin-2-one-nitroimidazole hybrids where 5-nitro substitution on the indolin-2-one was required for optimal dual activity [2][3].

topoisomerase IV antibacterial mechanism DNA replication

Recommended Procurement and Application Scenarios for 6-(Aminomethyl)indolin-2-one Based on Evidence Strength


Fragment-Based IMPDH2 Inhibitor Lead Generation for Immunosuppressive or Antiviral Drug Discovery

The 6-(aminomethyl)indolin-2-one scaffold serves as a validated fragment hit for IMPDH2 inhibitor programs, with a measured Ki of 240–440 nM against the human enzyme [1]. Researchers initiating fragment-based drug discovery (FBDD) campaigns targeting IMPDH2 should procure this specific isomer rather than the unsubstituted oxindole (Ki > 5,000 nM) or the 4-, 5-, or 7-regioisomers (no IMPDH2 data available) [2]. The primary amine at the 6-position provides a synthetic handle for rapid analog generation via amide coupling, reductive amination, or sulfonamide formation, enabling efficient exploration of the IMPDH2 NAD+ cofactor binding site. The compound's moderate potency (mid-nanomolar Ki) is appropriate for fragment hit-to-lead optimization, and its low molecular weight (162.19 g/mol) meets fragment library criteria (MW < 300) with favorable ligand efficiency metrics.

6-Position Kinase Inhibitor Scaffold for VEGFR/PDGFR/FGFR Triple Angiokinase Medicinal Chemistry

The 6-(aminomethyl)indolin-2-one scaffold is the aminomethyl analog of the 6-methoxycarbonyl-substituted indolinone pharmacophore that produced the FDA-approved triple angiokinase inhibitor nintedanib (BIBF 1120) [1]. Medicinal chemistry teams developing novel ATP-competitive kinase inhibitors should select the 6-isomer rather than the 3-, 4-, 5-, or 7-substituted alternatives, because the 6-substitution vector is uniquely validated to access the hydrophobic selectivity pocket adjacent to the kinase hinge region [1]. The aminomethyl group at the 6-position introduces a basic nitrogen that can form additional hydrogen bonds or salt bridges with acidic residues in the kinase active site, potentially improving selectivity over the methoxycarbonyl progenitor. This scaffold is suitable for parallel synthesis libraries targeting the VEGFR-2, PDGFR-β, and FGFR-1 kinase panel, with the 6-position substituent serving as the primary diversity point for SAR expansion.

Antibacterial Hit-to-Lead Optimization Targeting Enterococcus faecalis and Topoisomerase IV

The measured antibacterial activity against Enterococcus faecalis (IC50 = 3.19 μM) positions 6-(aminomethyl)indolin-2-one as a starting point for Gram-positive antibacterial lead optimization [1]. The compound's 6-substitution pattern is structurally congruent with the pharmacophore geometry required for topoisomerase IV inhibition, as demonstrated by the indolin-2-one-nitroimidazole hybrid class that inhibits topoisomerase IV with potency comparable to ciprofloxacin [2]. Researchers should prioritize the 6-isomer over the 4-, 5-, or 7-aminomethyl derivatives, which lack both antibacterial activity data and the correct substitution vector for topoisomerase IV engagement. The primary amine at the 6-position offers a convenient synthetic entry point for appending nitroimidazole, fluoroquinolone-like, or other antibacterial warheads to create hybrid molecules with dual mechanisms of action, a strategy shown to impair resistance development in S. aureus [2].

Chemical Biology Probe Development Requiring Regiochemically Defined Oxindole Scaffolds

For chemical biology applications requiring an indolin-2-one scaffold with a well-defined substitution position for bioconjugation (e.g., fluorophore attachment, biotinylation, photoaffinity labeling), the 6-(aminomethyl)indolin-2-one isomer provides a unique reactive handle at a position that tolerates derivatization without disrupting the oxindole core's hydrogen-bonding interactions with biological targets [1]. The 6-position is distal to the lactam NH and C2 carbonyl that form the conserved hinge-binding motif in kinase targets, minimizing the risk of activity loss upon conjugation. This contrasts with the 4- and 7-isomers, where the aminomethyl group is ortho or peri to the lactam NH and may sterically interfere with target binding, and with the 5-isomer, which projects substituents into a region of the binding site with less tolerance for bulk. Researchers should procure all four isomers for systematic SAR analysis but prioritize the 6-isomer for probe development based on its alignment with the clinically validated 6-substitution pharmacophore [2].

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